![molecular formula C14H34OSi2 B14201250 Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- CAS No. 833460-46-1](/img/structure/B14201250.png)
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- is an organosilicon compound known for its unique chemical properties and applications. This compound is part of the silane family, which is characterized by silicon atoms bonded to hydrogen and/or organic groups. Silanes are widely used in various industrial and scientific applications due to their versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- typically involves the reaction of trimethylsilyl chloride with methanol in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It acts as a reducing agent in radical reactions, reducing organic halides, isocyanides, and acid chlorides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- include:
Oxidizing agents: Such as hydrogen peroxide and ozone.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as platinum and palladium complexes for hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a radical reducing agent and in hydrosilylation reactions to form carbon-silicon bonds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- exerts its effects involves the formation and breaking of silicon-hydrogen bonds. The compound’s weak Si-H bond, with a bond dissociation energy of approximately 84 kcal/mol, allows it to act as a hydrogen donor in radical reactions . This property makes it an effective reducing agent and a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reducing properties but different structural characteristics.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy due to its chemical inertness.
Trimethylsilyl chloride: A precursor in the synthesis of various silanes and siloxanes.
Uniqueness
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- is unique due to its combination of methoxy and trimethylsilyl groups, which impart distinct reactivity and stability. This makes it particularly useful in applications requiring selective reduction and hydrosilylation reactions.
Properties
CAS No. |
833460-46-1 |
|---|---|
Molecular Formula |
C14H34OSi2 |
Molecular Weight |
274.59 g/mol |
IUPAC Name |
[methoxy(trimethylsilyl)methyl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H34OSi2/c1-11(2)17(12(3)4,13(5)6)14(15-7)16(8,9)10/h11-14H,1-10H3 |
InChI Key |
UMXNFERQYJEYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(OC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



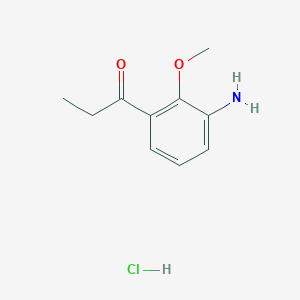
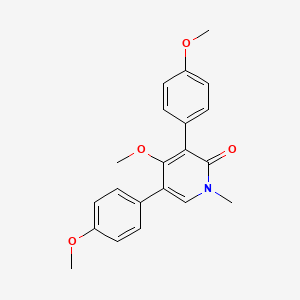
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)
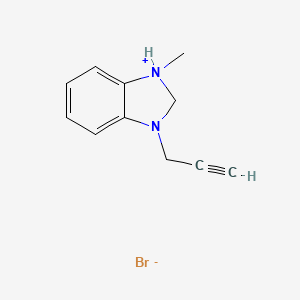
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14201213.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14201221.png)
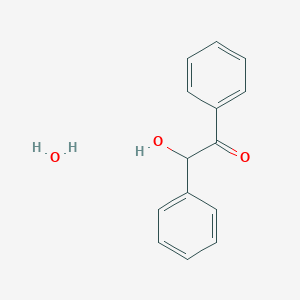
![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine](/img/structure/B14201249.png)
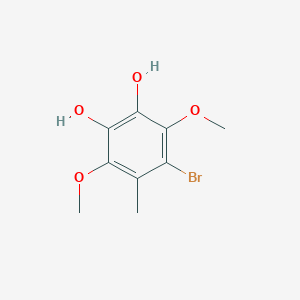
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
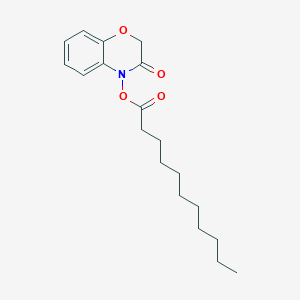
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)
